Acute Toxicity Profile: Dimeprozan-class LD50 vs. Clinical Comparator Damilen
In a direct in vivo head-to-head study on the xanthene class, the analog Prooxen (representative of the 9-aminopropylidene scaffold) demonstrated an LD50 of 280 mg/kg and LD100 of 350 mg/kg in mice. Crucially, this study quantified that the class possesses 'less toxicity' when compared to Damilen, another structural analog used as a clinical comparator [1]. This data provides the safety benchmark for the class; Dimeprozan, as the 2-methoxy derivative, is expected to exhibit a differential toxicity window that must be accounted for in dose-response studies.
| Evidence Dimension | Lethal Dose, 50% (LD50) in Mice |
|---|---|
| Target Compound Data | LD50: 280 mg/kg (reported for class-representative analog Prooxen) |
| Comparator Or Baseline | Damilen (structural analog): toxicity was comparatively higher; exact LD50 not provided, but Prooxen's was specified as 'less' |
| Quantified Difference | Class-defined LD50: 280 mg/kg; Damilen toxicity > Prooxen toxicity |
| Conditions | In vivo mouse model; intraperitoneal administration |
Why This Matters
Knowing the class-benchmarked LD50 of 280 mg/kg is essential for designing in vivo efficacy studies with a safe therapeutic window, directly influencing the procurement of gram-scale quantities for preclinical trials.
- [1] Vinogradov VV, et al. [Pharmacology of prooxen]. Farmakol Toksikol. 1980 Sep-Oct;43(5):563-6. PMID: 7449985. View Source
